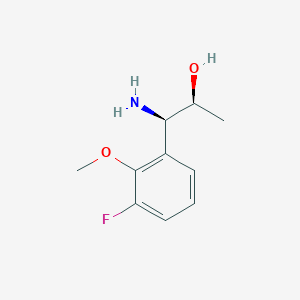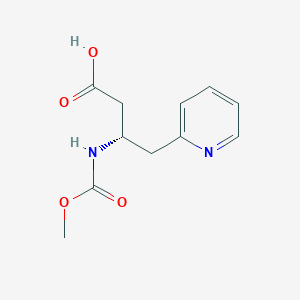![molecular formula C7H6N4O3 B13049106 Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate](/img/structure/B13049106.png)
Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate is a heterocyclic compound that contains a pyrrolo[2,3-D][1,2,3]triazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a triazine precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction may be carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and the use of specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a wide range of substituted compounds with different functional groups .
Applications De Recherche Scientifique
Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is being investigated for its potential as a kinase inhibitor and its ability to induce apoptosis in cancer cells.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. The compound may also induce apoptosis by activating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolo[2,3-D][1,2,3]triazine derivatives and related heterocyclic compounds such as pyrrolo[2,3-D]pyrimidine and pyrazolo[3,4-D]pyrimidine .
Uniqueness
Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate is unique due to its specific functional groups and the resulting chemical properties. Its hydroxyl and ester groups provide sites for further chemical modification, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C7H6N4O3 |
|---|---|
Poids moléculaire |
194.15 g/mol |
Nom IUPAC |
methyl 4-oxo-3,7-dihydropyrrolo[2,3-d]triazine-6-carboxylate |
InChI |
InChI=1S/C7H6N4O3/c1-14-7(13)4-2-3-5(8-4)9-11-10-6(3)12/h2H,1H3,(H2,8,9,10,12) |
Clé InChI |
ZZTLOBAPWJIDCO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(N1)N=NNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid](/img/structure/B13049045.png)
![5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine](/img/structure/B13049058.png)


![(1R,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL](/img/structure/B13049084.png)
![(E)-{[1-methyl-2-(morpholin-4-yl)-1H-indol-3-yl]methylidene}aminoacetate](/img/structure/B13049085.png)

![6-Fluoro-3H-spiro[benzofuran-2,3'-pyrrolidine] hcl](/img/structure/B13049108.png)

![(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminobenzoate](/img/structure/B13049120.png)
